2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid
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Overview
Description
2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. The structure of this compound features a coumarin moiety linked to a phenoxyacetic acid group, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. For example, 6-methoxy-2-oxo-2H-chromene can be synthesized by reacting 4-methoxyphenol with ethyl acetoacetate in the presence of sulfuric acid.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction. For instance, 6-methoxy-2-oxo-2H-chromene can be reacted with 4-bromophenol in the presence of a base such as potassium carbonate to form 6-methoxy-2-oxo-2H-chromen-3-yl phenyl ether.
Formation of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid group. This can be achieved by reacting the phenyl ether intermediate with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the coumarin moiety to an alcohol.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an anticoagulant or anticancer agent.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. For example, as a coumarin derivative, it may inhibit enzymes such as cytochrome P450 or DNA gyrase, leading to its biological effects. The compound’s ability to interact with cellular receptors and enzymes can result in various pharmacological activities, including anticoagulant and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant that also contains a coumarin moiety.
Dicoumarol: Another anticoagulant with a similar structure.
Esculetin: A coumarin derivative with antioxidant and anti-inflammatory properties.
Uniqueness
2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid is unique due to its specific structural features, such as the presence of both a coumarin moiety and a phenoxyacetic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-(6-methoxy-2-oxochromen-3-yl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-22-14-6-7-16-12(8-14)9-15(18(21)24-16)11-2-4-13(5-3-11)23-10-17(19)20/h2-9H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNXNSAKKISDBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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